2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-3-carboxyalkyl family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and an acetic acid moiety at position 2. The C-5 position is substituted with a (5Z)-configured indol-3-ylidene group bearing a 2-(4-methylanilino)-2-oxoethyl chain. Such structural features are critical for biological activity, as rhodanine derivatives are known for their antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C22H17N3O5S2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C22H17N3O5S2/c1-12-6-8-13(9-7-12)23-16(26)10-24-15-5-3-2-4-14(15)18(20(24)29)19-21(30)25(11-17(27)28)22(31)32-19/h2-9H,10-11H2,1H3,(H,23,26)(H,27,28)/b19-18- |
InChI Key |
ZTSXXWLPHHFHQZ-HNENSFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. The final step involves the formation of the acetic acid moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, continuous flow reactors, and other advanced techniques to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound.
Scientific Research Applications
2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyridin-2-ylmethylidene group () shows selective antifungal activity, with MIC values of 7.8–125 µg/mL against Candida spp., depending on the nitrogen position in the pyridyl ring . In contrast, oxygen analogs (thiazolidine-2,4-diones) exhibit reduced potency, highlighting the importance of the sulfanylidene group . Brominated indole derivatives () demonstrate anti-mycobacterial activity, likely due to enhanced electrophilicity and target binding . The target compound’s 4-methylanilinoethyl chain may similarly modulate interactions with bacterial enzymes.
Role of the Acetic Acid Moiety :
The carboxylic acid group at position 3 improves solubility and facilitates hydrogen bonding with biological targets, as seen in epalrestat’s aldose reductase inhibition . Modifications to this group (e.g., esterification or amidation) often reduce activity .
Antimicrobial Activity:
- Pyridyl Derivatives : Exhibit Gram-positive specificity (MIC: 7.8–125 µg/mL) but weak activity against Mycobacterium species .
- Brominated Indole Derivatives : Active against Mycobacterium tuberculosis (docking scores: -12.3 kcal/mol in molecular dynamics simulations) .
- Target Compound: While direct data are unavailable, its indolylidene and 4-methylanilinoethyl groups may enhance binding to bacterial shikimate kinase or peptidoglycan biosynthesis enzymes, analogous to related rhodanines .
Antifungal Activity:
- 5-Arylidene Rhodanines: Derivatives with pyridin-2-ylmethylidene groups inhibit Candida tropicalis (MIC: 15.6 µg/mL), while 3-pyridyl or 4-pyridyl analogs are inactive .
Biological Activity
The compound 2-[(5Z)-5-[1-[2-(4-methylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups, which may contribute to its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound demonstrated an IC50 value of 420 nM against specific tumor cell lines, indicating potent activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer progression.
Enzymatic Targets:
- SUMO-conjugating enzyme UBC9 : This enzyme plays a role in cellular processes like DNA repair and transcriptional regulation. The compound's inhibition of UBC9 suggests a mechanism through which it may exert its anticancer effects .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent.
Pharmacokinetic Profile :
- Studies indicate favorable absorption characteristics with a moderate half-life, suggesting potential for effective dosing regimens.
Toxicity Assessments :
- Preliminary toxicity studies have shown low cytotoxicity in non-cancerous cell lines, indicating a potentially favorable safety profile.
Data Table of Biological Activities
| Activity Type | Target | IC50 (nM) | Source |
|---|---|---|---|
| Cytotoxicity | Various Cancer Cell Lines | 420 | Sanford-Burnham Center for Chemical Genomics |
| Enzyme Inhibition | UBC9 | Not specified | PubChem BioAssay |
Case Study 1: Antitumor Efficacy in Mice Models
A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its anticancer properties.
Case Study 2: Synergistic Effects with Other Agents
Research has indicated that this compound may have synergistic effects when combined with traditional chemotherapeutics. Co-administration with agents like doxorubicin enhanced overall efficacy and reduced resistance mechanisms in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
